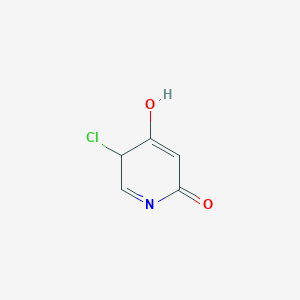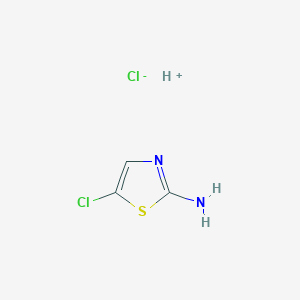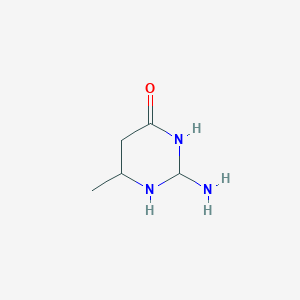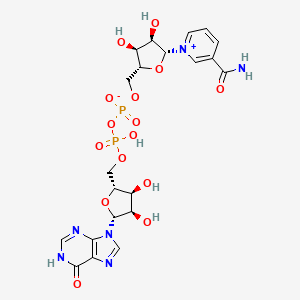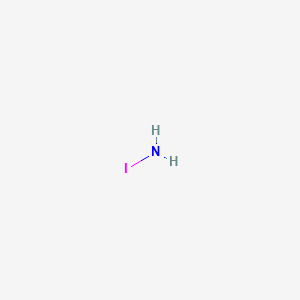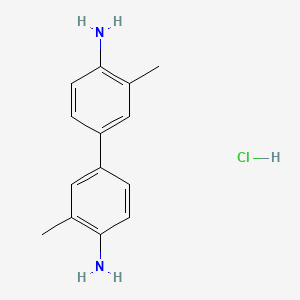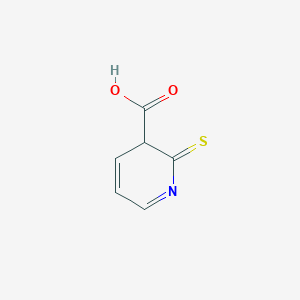![molecular formula C8H9ClN2O2 B12361437 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a chloromethyl ketone with a suitable pyrimidine derivative in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazole Derivatives: These compounds also feature a fused heterocyclic system and are studied for their medicinal properties.
Uniqueness
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h5H,1-4H2 |
Clave InChI |
NAPCOHFVRBWTCR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2C1=NC(=NC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
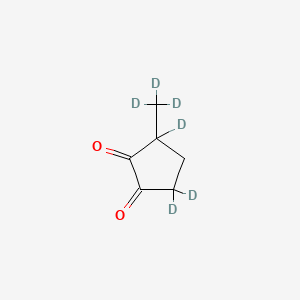
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
